molecular formula C11H14BrNO B13990201 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25457-98-1

2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol

Cat. No.: B13990201
CAS No.: 25457-98-1
M. Wt: 256.14 g/mol
InChI Key: VSRIKFWTXYFKAT-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound that features a bromophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenyl)methylideneamino]thiourea
  • 2-[(2-Bromophenyl)methylideneamino]guanidine

Uniqueness

2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack this functional group.

Properties

CAS No.

25457-98-1

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H14BrNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-7,14H,8H2,1-2H3

InChI Key

VSRIKFWTXYFKAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC=CC=C1Br

Origin of Product

United States

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